molecular formula C12H6Cl4O B12691167 (1,1'-Biphenyl)-3-ol, 3',4,4',6-tetrachloro- CAS No. 51026-02-9

(1,1'-Biphenyl)-3-ol, 3',4,4',6-tetrachloro-

Katalognummer: B12691167
CAS-Nummer: 51026-02-9
Molekulargewicht: 308.0 g/mol
InChI-Schlüssel: WREYPJMQIYUDMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- is a chlorinated biphenyl derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- typically involves the chlorination of biphenyl compounds. The process may include:

    Starting Material: Biphenyl or a biphenyl derivative.

    Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions.

    Hydroxylation: Introducing the hydroxyl group (-OH) at the desired position, often through a reaction with a hydroxylating agent.

Industrial Production Methods

Industrial production methods may involve large-scale chlorination and hydroxylation processes, utilizing reactors and continuous flow systems to ensure efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinones or other oxidized products.

    Reduction: Reduction reactions can remove chlorine atoms or reduce the hydroxyl group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution may produce various biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: Used as a catalyst or catalyst precursor in organic reactions.

    Material Science: Incorporated into polymers or other materials for enhanced properties.

Biology

    Biochemical Studies: Investigated for its interactions with biological molecules and potential effects on cellular processes.

Medicine

    Pharmacology: Explored for potential therapeutic applications, including anti-inflammatory or anticancer properties.

Industry

    Manufacturing: Utilized in the production of specialty chemicals or materials with specific properties.

Wirkmechanismus

The mechanism by which (1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Polychlorinated Biphenyls (PCBs): Similar in structure but may have different chlorine substitution patterns.

    Biphenyl Derivatives: Compounds with various functional groups attached to the biphenyl core.

Uniqueness

(1,1’-Biphenyl)-3-ol, 3’,4,4’,6-tetrachloro- is unique due to its specific pattern of chlorination and the presence of a hydroxyl group, which may confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

51026-02-9

Molekularformel

C12H6Cl4O

Molekulargewicht

308.0 g/mol

IUPAC-Name

2,4-dichloro-5-(3,4-dichlorophenyl)phenol

InChI

InChI=1S/C12H6Cl4O/c13-8-2-1-6(3-10(8)15)7-4-12(17)11(16)5-9(7)14/h1-5,17H

InChI-Schlüssel

WREYPJMQIYUDMO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2Cl)Cl)O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.